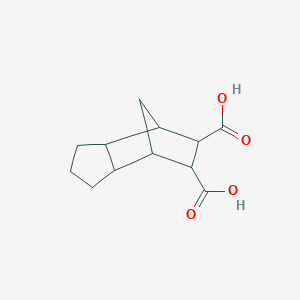
Octahydro-1H-4,7-methanoindene-5,6-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-1H-4,7-methanoindene-5,6-dicarboxylic acid is a complex organic compound with a unique tricyclic structure. It is known for its stability and diverse reactivity, making it a valuable compound in various scientific and industrial applications. The compound’s molecular formula is C₁₀H₁₆O₄, and it is characterized by its octahydro-1H-4,7-methanoindene core with two carboxylic acid groups attached.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-4,7-methanoindene-5,6-dicarboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, followed by hydrogenation and oxidation steps. The Diels-Alder reaction between a diene and a dienophile forms the tricyclic core, which is then hydrogenated to saturate the double bonds. Subsequent oxidation introduces the carboxylic acid groups at the desired positions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions using specialized reactors to ensure high yield and purity. The hydrogenation and oxidation steps are carried out under controlled conditions to maintain the integrity of the tricyclic structure. Catalysts such as palladium on carbon (Pd/C) are commonly used in the hydrogenation process, while oxidizing agents like potassium permanganate (KMnO₄) are employed for the oxidation steps.
Analyse Chemischer Reaktionen
Types of Reactions
Octahydro-1H-4,7-methanoindene-5,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the carboxylic acid groups to alcohols or other functional groups.
Substitution: The hydrogen atoms on the tricyclic core can be substituted with different functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Octahydro-1H-4,7-methanoindene-5,6-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of octahydro-1H-4,7-methanoindene-5,6-dicarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting or modifying their activity. The tricyclic core provides structural stability, allowing the compound to interact with multiple targets simultaneously. Pathways involved may include enzyme inhibition, receptor binding, and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Exo-tricyclo[5.2.1.0(2,6)]decane
- Endo-tricyclo[5.2.1.0(2,6)]decane
- Tetrahydrodicyclopentadiene
- Norbornane, 2,3-trimethylene-
Uniqueness
Octahydro-1H-4,7-methanoindene-5,6-dicarboxylic acid is unique due to its specific tricyclic structure and the presence of two carboxylic acid groups. This combination provides a balance of stability and reactivity, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and form diverse derivatives further enhances its value in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
168196-18-7 |
|---|---|
Molekularformel |
C12H16O4 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
tricyclo[5.2.1.02,6]decane-8,9-dicarboxylic acid |
InChI |
InChI=1S/C12H16O4/c13-11(14)9-7-4-8(10(9)12(15)16)6-3-1-2-5(6)7/h5-10H,1-4H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
RBIQXRYNBGFRGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C1)C3CC2C(C3C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


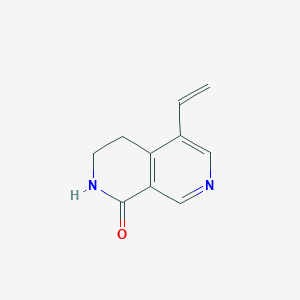
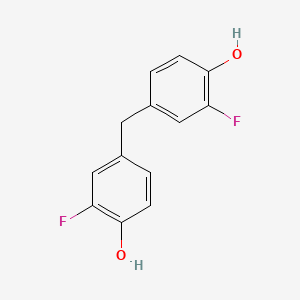
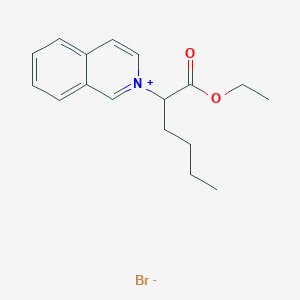
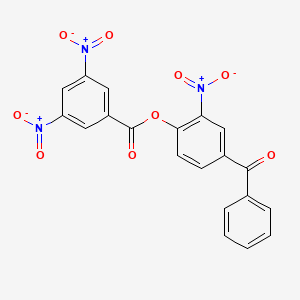
![1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14271612.png)
![2-Methyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14271621.png)

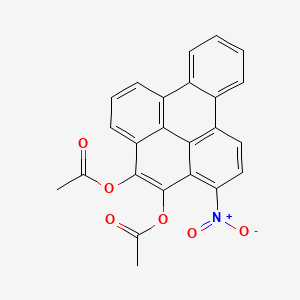
![2,2'-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol}](/img/structure/B14271627.png)
![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14271635.png)



![4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14271683.png)
